molecular formula C11H13FO2 B8077208 5-(4-Fluorophenoxy)pentanal

5-(4-Fluorophenoxy)pentanal

Cat. No.: B8077208
M. Wt: 196.22 g/mol
InChI Key: RVSLYUGPVJVVGH-UHFFFAOYSA-N
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Description

5-(4-Fluorophenoxy)pentanal is an aldehyde derivative featuring a pentanal backbone substituted with a 4-fluorophenoxy group at the terminal position. Its molecular formula is C₁₁H₁₃FO₂, with a molecular weight of 196.22 g/mol. The compound is characterized by a fluorinated aromatic ether moiety linked to an aldehyde-functionalized pentyl chain.

Its structural uniqueness—combining aromatic fluorine and an aldehyde group—makes it a candidate for specialized organic synthesis or pharmaceutical intermediates, though direct evidence of its applications is sparse.

Properties

IUPAC Name

5-(4-fluorophenoxy)pentanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO2/c12-10-4-6-11(7-5-10)14-9-3-1-2-8-13/h4-8H,1-3,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVSLYUGPVJVVGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCCCC=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1OCCCCC=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorophenoxy)pentanal involves multiple steps, each requiring specific reaction conditions to ensure the desired product is obtained. The preparation methods typically involve the use of high-purity reagents and controlled environments to maintain the integrity of the compound. The synthetic routes may include:

    Initial Formation: The initial step often involves the formation of a core structure through a series of condensation reactions.

    Functional Group Addition: Subsequent steps may involve the addition of various functional groups to the core structure, using reagents such as halogens, acids, or bases.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to remove any impurities.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process may involve:

    Bulk Synthesis: Large quantities of starting materials are reacted under controlled conditions to produce the compound.

    Continuous Monitoring: The reaction conditions, such as temperature and pressure, are continuously monitored and adjusted to optimize yield.

    Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluorophenoxy)pentanal can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions:

    Oxidation: Requires oxidizing agents and often an acidic or basic medium.

    Reduction: Requires reducing agents and may involve solvents like ethanol or tetrahydrofuran.

    Substitution: Requires nucleophiles or electrophiles and may involve solvents like dichloromethane or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: May produce oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: May produce reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: May produce substituted derivatives with different functional groups replacing the original ones.

Scientific Research Applications

5-(4-Fluorophenoxy)pentanal has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in the synthesis of other complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.

    Medicine: Investigated for its potential therapeutic properties, such as its ability to inhibit certain biological pathways.

    Industry: Used in the production of various industrial products, including pharmaceuticals and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenoxy)pentanal involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to Enzymes: Inhibit or activate enzymes by binding to their active sites.

    Modulate Pathways: Affect biological pathways by interacting with key proteins or receptors.

    Alter Cellular Functions: Influence cellular functions by modifying the activity of signaling molecules or transcription factors.

Comparison with Similar Compounds

5-(4-Chloro-phenoxy)-pentanoic Acid

  • Molecular Formula : C₁₁H₁₃ClO₃
  • Molecular Weight : 228.67 g/mol
  • CAS Number : 110732-06-4
  • The chlorine atom (vs. fluorine) increases molecular weight and may alter electronic properties (e.g., reduced electronegativity but greater steric bulk). Applications: Likely used in pharmaceutical intermediates or agrochemicals due to the carboxylic acid’s reactivity .

5-[(4-Methoxyphenyl)methoxy]pentanal

  • Molecular Formula : C₁₃H₁₈O₃
  • Molecular Weight : 222.28 g/mol
  • Synthesis: Step 1: Reaction of 1,5-pentanediol with 4-methoxybenzyl chloride in DMSO/KOH yields the mono-protected product (Rf = 0.15). Step 2: Oxidation with acetyl chloride and triethylamine produces the aldehyde (Rf = 0.4) .
  • Key Differences: The methoxy group (vs. Larger aromatic substituent (methoxybenzyl) may influence solubility and binding affinity in biological systems.

5-(4-Fluorophenyl)-5-oxopentanoic Acid

  • Molecular Formula : C₁₁H₁₁FO₃
  • Molecular Weight : 210.2 g/mol
  • CAS Number : 149437-76-3
  • Key Differences: Features a ketone group and carboxylic acid (vs. The fluorophenyl ketone moiety is common in bioactive molecules, suggesting possible antimicrobial or anti-inflammatory activity .

Pentanal (Valeraldehyde)

  • Molecular Formula : C₅H₁₀O
  • Molecular Weight : 86.13 g/mol
  • CAS Number : 110-62-3
  • Key Differences: Lacks the fluorophenoxy group, resulting in simpler structure and higher volatility (vapor pressure = 28.4 mmHg at 25°C). Applications: Widely used in flavors, fragrances, and polymer synthesis. Exhibits moderate irritancy (skin/eyes) and rapid biodegradation .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight CAS Number Functional Groups Key Properties/Applications
5-(4-Fluorophenoxy)pentanal C₁₁H₁₃FO₂ 196.22 - Aldehyde, fluorophenoxy ether Discontinued; potential intermediates
5-(4-Chloro-phenoxy)-pentanoic acid C₁₁H₁₃ClO₃ 228.67 110732-06-4 Carboxylic acid, chlorophenoxy ether Pharmaceutical synthesis
5-[(4-Methoxyphenyl)methoxy]pentanal C₁₃H₁₈O₃ 222.28 - Aldehyde, methoxybenzyl ether Synthesized via two-step oxidation
5-(4-Fluorophenyl)-5-oxopentanoic acid C₁₁H₁₁FO₃ 210.2 149437-76-3 Ketone, carboxylic acid Bioactive molecule candidate
Pentanal C₅H₁₀O 86.13 110-62-3 Aldehyde Industrial solvent, flavor agent

Research Findings and Implications

  • Synthetic Challenges: The discontinued status of this compound may reflect difficulties in large-scale synthesis or purification, as seen in analogous compounds requiring multi-step protocols .
  • Biological Relevance: Fluorophenoxy and chlorophenoxy groups are prevalent in enzyme inhibitors (e.g., FtsZ, DprE1), suggesting that this compound could serve as a scaffold for antimicrobial agents, though direct evidence is lacking .
  • Environmental Impact : Unlike pentanal, fluorinated derivatives may exhibit prolonged environmental persistence due to fluorine’s stability, necessitating further ecotoxicity studies .

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